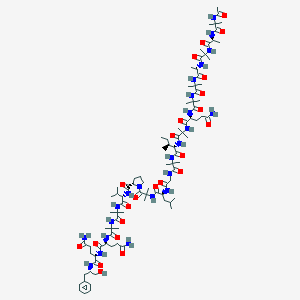
1-(2-Amino-3-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related fluorophenyl compounds often involves complex reactions that yield novel structures with significant properties. For example, Puthran et al. (2019) describe the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile derived from 1-(3-fluoro-4-methoxyphenyl)ethanone, showcasing a method that could potentially apply to 1-(2-Amino-3-fluorophenyl)ethanone as well (Puthran, B. Poojary, N. Purushotham, N. Harikrishna, S. G. Nayak, & V. Kamat, 2019).
Molecular Structure Analysis
Research on compounds with similar functional groups, such as the study by Mary et al. (2015), provides insight into the molecular structure and stability arising from hyper-conjugative interactions and charge delocalization, useful for understanding 1-(2-Amino-3-fluorophenyl)ethanone's structure (Mary, Panicker, Sapnakumari, Narayana, Sarojini, Al‐Saadi, Van Alsenoy, & War, 2015).
Chemical Reactions and Properties
The reactivity of the carbonyl and fluorophenyl groups in such molecules often determines their chemical behavior. For instance, the fluorine atom enhances the electrophilicity of the carbonyl group, making it more reactive in chemical reactions, as discussed in the molecular docking studies by Mary et al. (2015) (Mary et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, of related compounds are crucial for their application in material science and chemistry. Abdel‐Aziz et al. (2012) detailed the crystalline structure of a similar compound, providing insights into the physical characteristics that might be expected for 1-(2-Amino-3-fluorophenyl)ethanone (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. The work of Mary et al. (2015) and Puthran et al. (2019) demonstrates the importance of the fluorine atom and the carbonyl group in determining the chemical properties of such molecules, suggesting that 1-(2-Amino-3-fluorophenyl)ethanone may exhibit similar characteristics (Mary et al., 2015); (Puthran et al., 2019).
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Biological Applications
- Enantioselective synthesis methods have been developed for compounds structurally similar to "1-(2-Amino-3-fluorophenyl)ethanone," demonstrating their importance as intermediates in the production of pharmacologically active agents. For example, the synthesis of (S)-(–)-1-(4-fluorophenyl)ethanol, an intermediate in developing drugs against HIV infection and Alzheimer's disease, has been achieved through bioreduction methods. This underscores the compound's role in facilitating the production of enantiomerically pure substances, crucial for drug development (ChemChemTech, 2022).
Antimicrobial Activity
- Derivatives of structurally related compounds have shown significant antimicrobial activity. The synthesis of novel Schiff bases from intermediates similar to "1-(2-Amino-3-fluorophenyl)ethanone" has led to compounds with excellent antimicrobial properties. This indicates the potential use of "1-(2-Amino-3-fluorophenyl)ethanone" derivatives in developing new antimicrobial agents (Heliyon, 2019).
Material Science Applications
- Compounds analogous to "1-(2-Amino-3-fluorophenyl)ethanone" have been used in the study of material sciences, especially in the investigation of molecular structures and photochemical properties. The study of adamantylacetophenones, for instance, reveals the photochemistry and crystal structures of molecules with potential applications in developing new materials with desired photophysical properties (Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 2015).
Synthesis of Heterocyclic Compounds
- The synthesis of chalcones and other heterocyclic compounds using derivatives similar to "1-(2-Amino-3-fluorophenyl)ethanone" has been explored, highlighting the compound's versatility as a precursor in organic synthesis. Such studies demonstrate the utility of "1-(2-Amino-3-fluorophenyl)ethanone" in synthesizing biologically active heterocyclic compounds, which are crucial in medicinal chemistry (Ultrasonics sonochemistry, 2011).
Safety And Hazards
The safety information for 1-(2-Amino-3-fluorophenyl)ethanone includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
1-(2-amino-3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQOLBJHOAIQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-fluorophenyl)ethanone | |
CAS RN |
124623-26-3 |
Source


|
| Record name | 1-(2-amino-3-fluorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Benz[f]indan-1-ol](/img/structure/B37803.png)


![(1S,2R,5S,6R,9R,10S,11S,14S,15R,21S)-11-Hydroxy-10-(hydroxymethyl)-2,5,6,10,14,21-hexamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracosa-16,18-dien-22-one](/img/structure/B37809.png)
